molecular formula C7H4INO6 B2803904 2-Iodyl-4-nitrobenzoic acid CAS No. 112391-35-2

2-Iodyl-4-nitrobenzoic acid

Cat. No.: B2803904
CAS No.: 112391-35-2
M. Wt: 325.014
InChI Key: KATVHXILWHQJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodyl-4-nitrobenzoic acid is an organic compound with the molecular formula C7H4INO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with an iodyl group (IO2) and a nitro group (NO2), respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodyl-4-nitrobenzoic acid typically involves the nitration of 2-iodobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the para position relative to the carboxyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Iodyl-4-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Iodyl-4-nitrobenzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-Iodyl-4-nitrobenzoic acid exerts its effects involves the reactivity of the iodyl and nitro groups. The iodyl group can act as an oxidizing agent, participating in redox reactions that alter the oxidation state of other molecules. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Iodo-3-nitrobenzoic acid
  • 4-Nitrobenzoic acid
  • 2-Methoxy-4-nitrobenzoic acid

Comparison: 2-Iodyl-4-nitrobenzoic acid is unique due to the presence of both iodyl and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential applications compared to similar compounds. For example, 2-Iodo-3-nitrobenzoic acid has the nitro group in a different position, affecting its reactivity and properties. 4-Nitrobenzoic acid lacks the iodyl group, making it less versatile in oxidation reactions. 2-Methoxy-4-nitrobenzoic acid has a methoxy group instead of an iodyl group, altering its electronic properties and reactivity .

Properties

IUPAC Name

2-iodyl-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATVHXILWHQJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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